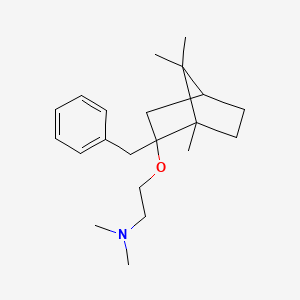
2-(3-Chloro-benzylamino)-ethanol
Vue d'ensemble
Description
2-(3-Chloro-benzylamino)-ethanol, also known as 3-Chlorobenzylamine, is a chemical compound that is commonly used in scientific research. It is a white to off-white crystalline powder that is soluble in water and ethanol. This compound is widely used in the pharmaceutical industry for the synthesis of various drugs.
Applications De Recherche Scientifique
CO2 Capture Efficiency
A study on the CO2 absorption capabilities of solvent-free alkanolamines, including 2-(benzylamino)ethanol, revealed these compounds react with CO2 at moderate temperatures to form liquid carbonated species without the need for additional solvents. These solvent-free amines demonstrated CO2 capture efficiencies greater than 90% in both batch experiments and continuous cycles of absorption-desorption, highlighting their potential advantage over aqueous solutions like monoethanolamine (MEA) in CO2 capture processes (Barzagli, Mani, & Peruzzini, 2016).
Selective Guest Binding by Porous Frameworks
Research on a porous Zinc(II)−Benzenetricarboxylate network demonstrated its ability to selectively bind guest molecules, including ethanol, within its framework. The study provides insights into the design of materials for selective molecular inclusions, which could have applications in targeted substance delivery or filtration (Yaghi, Davis, Li, & Li, 1997).
Benzylation of Alcohols
A bench-stable pyridinium salt has been developed for the benzylation of a wide range of alcohols into benzyl ethers upon warming, offering a practical and efficient method for the modification of alcohol functional groups (Poon & Dudley, 2006).
Carbonylation via Alcohol Dehydrogenation
The reaction of 2-{2-(benzo[1,3]dioxol-5-yl)-diaz}-4-methylphenol with ruthenium complexes in ethanol highlighted the potential for carbonylation via in situ ethanol dehydrogenation. This process was observed to result in the generation of CO through metal-assisted ethanol oxidation, offering a novel pathway for the synthesis of carbonylated compounds (Roy et al., 2020).
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-9-3-1-2-8(6-9)7-11-4-5-12/h1-3,6,11-12H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPPTFSQAJZOCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405676 | |
| Record name | 2-(3-Chloro-benzylamino)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-benzylamino)-ethanol | |
CAS RN |
64834-59-9 | |
| Record name | 2-(3-Chloro-benzylamino)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















